molecular formula C13H13Cl2O4S- B14269879 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate CAS No. 136865-47-9

2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate

Cat. No.: B14269879
CAS No.: 136865-47-9
M. Wt: 336.2 g/mol
InChI Key: FXNYVVFXKHIUBI-UHFFFAOYSA-M
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Description

2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate is an organic compound characterized by the presence of a dichlorophenyl group, a sulfanyl group, and a methoxy-oxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate typically involves the following steps:

    Formation of the Dichlorophenyl Sulfanyl Intermediate: This step involves the reaction of 3,5-dichlorophenyl thiol with a suitable alkylating agent to form the dichlorophenyl sulfanyl intermediate.

    Esterification: The intermediate is then reacted with 5-methoxy-5-oxopentanoic acid under esterification conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. The oxopentanoate moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-oxopentanoate
  • 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxobutanoate

Uniqueness

2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate is unique due to the presence of the methoxy group in the oxopentanoate moiety, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

CAS No.

136865-47-9

Molecular Formula

C13H13Cl2O4S-

Molecular Weight

336.2 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)sulfanylmethyl]-5-methoxy-5-oxopentanoate

InChI

InChI=1S/C13H14Cl2O4S/c1-19-12(16)3-2-8(13(17)18)7-20-11-5-9(14)4-10(15)6-11/h4-6,8H,2-3,7H2,1H3,(H,17,18)/p-1

InChI Key

FXNYVVFXKHIUBI-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)[O-]

Origin of Product

United States

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